molecular formula C9H14BrN3 B1443441 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211579-06-4

4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B1443441
CAS No.: 1211579-06-4
M. Wt: 244.13 g/mol
InChI Key: CRIBHVKYODNAKI-UHFFFAOYSA-N
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Description

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine is a chemical compound with the molecular formula C9H14BrN3. It is a heterocyclic compound containing both a pyrazole and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the bromine-substituted carbon on the pyrazole ring .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile
  • 4-(4-Bromopyrazol-1-yl)piperidine
  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIBHVKYODNAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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